Cyclohexylmethyl cyano[(cyanomethoxy)imino]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclohexylmethyl cyano[(cyanomethoxy)imino]acetate is a complex organic compound characterized by its unique structure, which includes a cyclohexylmethyl group, a cyano group, and a cyanomethoxyimino group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Cyclohexylmethyl cyano[(cyanomethoxy)imino]acetate typically involves the reaction of cyclohexylmethyl bromide with sodium cyanide to form cyclohexylmethyl cyanide. This intermediate is then reacted with cyanomethoxyiminoacetate under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize by-products and maximize the efficiency of the reaction .
Chemical Reactions Analysis
Types of Reactions: Cyclohexylmethyl cyano[(cyanomethoxy)imino]acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The cyano group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products:
Oxidation: this compound can be converted to cyclohexylmethyl cyano[(cyanomethoxy)imino]acetic acid.
Reduction: The compound can be reduced to this compound alcohol.
Substitution: Substitution reactions can yield various derivatives depending on the substituent introduced.
Scientific Research Applications
Cyclohexylmethyl cyano[(cyanomethoxy)imino]acetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe in studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Cyclohexylmethyl cyano[(cyanomethoxy)imino]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction cascades and metabolic processes .
Comparison with Similar Compounds
- Cyclohexylmethyl cyanoacetate
- Cyclohexylmethyl cyanohydroxyiminoacetate
- Cyclohexylmethyl cyanomethoxyiminoacetate
Comparison: Cyclohexylmethyl cyano[(cyanomethoxy)imino]acetate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced reactivity or selectivity in certain reactions, making it valuable for specialized applications .
Properties
CAS No. |
95678-98-1 |
---|---|
Molecular Formula |
C12H15N3O3 |
Molecular Weight |
249.27 g/mol |
IUPAC Name |
cyclohexylmethyl 2-cyano-2-(cyanomethoxyimino)acetate |
InChI |
InChI=1S/C12H15N3O3/c13-6-7-18-15-11(8-14)12(16)17-9-10-4-2-1-3-5-10/h10H,1-5,7,9H2 |
InChI Key |
HNDITQDEDCCWHN-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)COC(=O)C(=NOCC#N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.